molecular formula C18H22NOP B12635905 1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine CAS No. 918958-76-6

1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine

Katalognummer: B12635905
CAS-Nummer: 918958-76-6
Molekulargewicht: 299.3 g/mol
InChI-Schlüssel: GEHDBMWXNCAFFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a butenamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine typically involves the reaction of diphenylphosphoryl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.

Wissenschaftliche Forschungsanwendungen

1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological phosphine interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenylphosphoryl azide: Used in peptide synthesis and as a reagent in organic chemistry.

    Diphenylphosphoryl chloride: A precursor in the synthesis of various phosphoryl compounds.

    1,1’-Bis(diphenylphosphino)ferrocene: A ligand used in homogeneous catalysis.

Uniqueness

1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine is unique due to its specific structural features, which combine the properties of both a phosphoryl group and an amine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.

Eigenschaften

CAS-Nummer

918958-76-6

Molekularformel

C18H22NOP

Molekulargewicht

299.3 g/mol

IUPAC-Name

1-diphenylphosphoryl-3,3-dimethylbut-1-en-2-amine

InChI

InChI=1S/C18H22NOP/c1-18(2,3)17(19)14-21(20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,19H2,1-3H3

InChI-Schlüssel

GEHDBMWXNCAFFF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.